N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a benzamide derivative featuring a benzo[b][1,4]oxazepine core—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:
- Allyl group at position 5, enhancing conformational flexibility.
- 4-Oxo moiety, which may influence hydrogen-bonding interactions.
- 2-Methoxybenzamide substituent at position 7, contributing to lipophilicity and possible receptor-binding affinity.
However, analogous methods involving cyclization reactions or amide couplings (e.g., hydrazide condensations or reflux with anhydrides) may be relevant .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-12-24-17-13-15(10-11-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANHGOLRTUIBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally or functionally related molecules:
Key Comparisons
Core Heterocyclic Structure: The benzo[b][1,4]oxazepine core in the target compound offers a larger, more flexible ring system compared to the five-membered thiazolidinone () or oxazolone () cores. This flexibility may enhance binding to diverse biological targets, such as G-protein-coupled receptors (GPCRs) or kinases . The 4-oxo group in the target compound is structurally analogous to the 4-oxothiazolidinone moiety in , which is associated with antimicrobial activity .
Substituent Effects :
- The allyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl groups in combretastatin analogues (). While trimethoxyphenyl groups are critical for tubulin binding , the allyl group may improve solubility or enable click chemistry modifications.
- The 2-methoxybenzamide substituent shares similarities with coumarin-linked acetamides (), which are often bioactive in photodynamic therapies .
Synthetic Approaches: The target compound’s synthesis may parallel methods in (e.g., cyclization with ZnCl₂) or (hydrazide condensations), though its exact route remains speculative. Thiazolidinone derivatives () require mercaptoacetic acid for sulfur incorporation, whereas the oxazolone synthesis () emphasizes aryl hydrazide reactivity .
Biological Implications: Thiazolidinone-coumarin hybrids () exhibit dual functionality: coumarin’s fluorescence and thiazolidinone’s enzyme inhibition . The target compound lacks a coumarin moiety but retains a benzamide group, suggesting possible protease or kinase modulation. Combretastatin analogues () target microtubule dynamics, but the target compound’s dimethyl and allyl groups may redirect its mechanism toward epigenetic targets (e.g., HDACs) .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates the presence of multiple functional groups that may contribute to its biological properties. The compound features a tetrahydrobenzo[b][1,4]oxazepine core, which is known for various pharmacological activities.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives with modifications on the oxazepine structure have shown promising results in seizure models. The mechanism of action appears to involve modulation of voltage-gated sodium channels and GABA receptors .
Anticancer Potential
Research has also explored the anticancer effects of oxazepine derivatives. A series of compounds were evaluated against various human cancer cell lines, demonstrating cytotoxicity and potential as therapeutic agents. The specific activity of N-(5-allyl-3,3-dimethyl-4-oxo) compounds against cancer cells has been attributed to their ability to induce apoptosis and inhibit cell proliferation .
Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant activity of various oxazepine derivatives, N-(5-allyl...) was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that the compound exhibited a median effective dose (ED50) comparable to established anticonvulsants like phenytoin and carbamazepine. The protective index (PI) was also favorable, suggesting a good safety margin .
Study 2: Anticancer Assays
Another investigation focused on the anticancer potential of similar compounds through high-throughput screening against multiple cancer cell lines. The results revealed that certain derivatives displayed IC50 values in the low micromolar range, indicating potent activity against specific cancer types. Notably, the compound's structure was optimized to enhance its efficacy while reducing toxicity .
Comparative Analysis of Biological Activities
| Activity Type | Compound Structure | ED50/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticonvulsant | N-(5-allyl...) | ~30 mg/kg (ED50) | Modulation of sodium channels and GABAARs |
| Anticancer | Similar oxazepine derivatives | ~900 nM (IC50) | Induction of apoptosis |
Q & A
Q. What are the critical steps and characterization techniques for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions under controlled temperatures (e.g., 0–60°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation of the allyl group. Key stages include:
- Core formation : Cyclization of the tetrahydrobenzo[b][1,4]oxazepine core using catalytic acid/base conditions.
- Functionalization : Coupling the 2-methoxybenzamide moiety via amidation or sulfonylation reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product.
Structural confirmation requires ¹H/¹³C NMR (to verify allyl, methoxy, and benzamide groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How do researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility inconsistencies arise from variations in solvent polarity, temperature, and crystal polymorphism. To resolve these:
- Perform equilibrium solubility studies in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Use HPLC-UV to quantify solubility thresholds at 25°C and 37°C.
- Compare experimental data with computational logP predictions (e.g., using ChemAxon or ACD/Labs). A table summarizing observed vs. predicted values can clarify discrepancies .
Advanced Research Questions
Q. What strategies optimize reaction conditions to minimize byproducts during the allyl group functionalization?
- Methodological Answer : Byproduct formation (e.g., oxidation to carboxylic acids or epoxidation) is mitigated by:
- Kinetic control : Lower reaction temperatures (0–25°C) and shorter reaction times.
- Catalyst screening : Test palladium(0) catalysts for selective allylic substitutions.
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states.
GC-MS and LC-MS monitor intermediate stability, while DFT calculations model reaction pathways to identify energy barriers .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ).
- Fluorescence polarization : Track binding to target enzymes (e.g., kinases) labeled with FITC.
- Molecular docking : Simulate interactions using Schrödinger Suite or AutoDock to identify key binding residues (e.g., hydrogen bonds with the methoxy group).
Cross-validate results with SPR (surface plasmon resonance) for real-time affinity measurements .
Q. What approaches reconcile conflicting bioactivity data in different cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific uptake or metabolic differences. To address:
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure.
- CYP450 inhibition assays : Identify metabolic stability differences.
- Transcriptomics : Compare gene expression in responsive vs. resistant cell lines (e.g., RNA-seq for efflux transporters).
A case study table (IC₅₀ values, cell type, assay conditions) highlights variables influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
